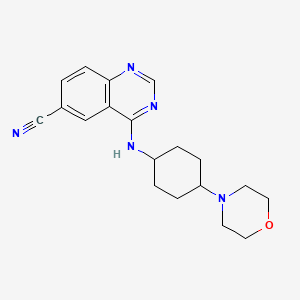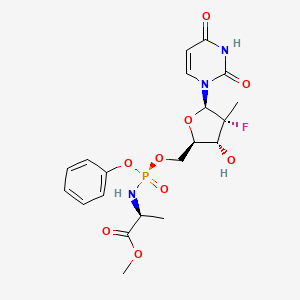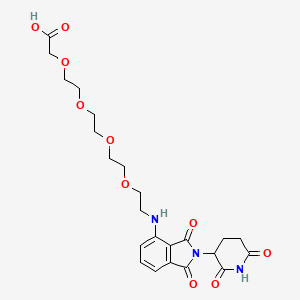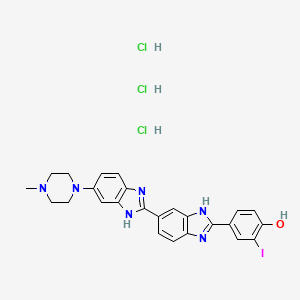
O-炔丙基嘌呤霉素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Propargyl-Puromycin (OPP) is an alkyne analog of puromycin . It is a potent protein synthesis inhibitor and is used for the labeling of newly synthesized proteins in cells and whole animals in vivo . OPP can be click-conjugated to fluorescent azides for visualization by fluorescence microscopy .
Synthesis Analysis
OPP is cell-permeable and incorporates into the C-terminus of translating polypeptide chains, thereby stopping translation .Molecular Structure Analysis
OPP is a clickable puromycin analog that has been developed and applied to label the C-termini of nascent polypeptide chains (NPCs) .Chemical Reactions Analysis
OPP rapidly labels nascent elongating polypeptides, which are subsequently conjugated to biotin-azide, using click chemistry, and captured with streptavidin beads, followed by digestion and analysis, using liquid chromatography– tandem mass spectrometry .Physical And Chemical Properties Analysis
The molecular formula of OPP is C24H29N7O5 . Its molecular weight is 495.53 g/mol and its exact mass is 495.22 g/mol . It is a solid, colorless to slightly white substance that is soluble in DMSO and PBS (up to 50 mM tested) with pH adjusted to 5.0 .科学研究应用
Protein Synthesis Inhibition
O-Propargyl-Puromycin is a naturally occurring aminonucleoside antibiotic that inhibits protein synthesis by ribosome-catalyzed incorporation into the C-terminus of elongating nascent chains, blocking further extension and resulting in premature termination of translation .
2. Selection Marker for Genetically Engineered Cell Lines It is most commonly known as a selection marker for cell lines genetically engineered to express a resistance transgene .
Probe for Protein Synthesis
Its additional uses as a probe for protein synthesis have proven invaluable across a wide variety of model systems, ranging from purified ribosomes and cell-free translation to intact cultured cells and whole animals .
Generation of Puromycin-Based Reagents
Both moieties of O-Propargyl-Puromycin can tolerate some chemical substitutions and modifications without significant loss of activity, generating a diverse toolbox of puromycin-based reagents with added functionality .
Labeling of Newly Synthesized Proteins
O-Propargyl-Puromycin is used for the labeling of newly synthesized proteins in cells and whole animals in vivo .
Visualization by Fluorescence Microscopy
O-Propargyl-Puromycin can be click-conjugated to fluorescent azides for visualization by fluorescence microscopy .
7. Understanding Regulation and Dysregulation of Protein Synthesis These reagents, as well as anti-puromycin antibodies, have played a pivotal role in advancing our understanding of the regulation and dysregulation of protein synthesis in normal and pathological processes, including immune response and neurological function .
Use in Advanced Methodologies
This compound has been used in advanced methodologies and has generated major insights using such techniques both in the lab and the clinic .
作用机制
Target of Action
O-Propargyl-Puromycin primarily targets the ribosomes in cells . Ribosomes are the molecular machines in cells that carry out protein synthesis. They translate the genetic information in messenger RNA (mRNA) into proteins, which are the functional molecules that perform various tasks in cells.
Mode of Action
O-Propargyl-Puromycin interacts with its targets, the ribosomes, by mimicking the structure of aminoacylated transfer RNAs (tRNAs), which deliver amino acids to elongating ribosomes . It incorporates into the C-terminus of translating polypeptide chains, thereby stopping translation . This results in the premature termination of protein synthesis .
Biochemical Pathways
The primary biochemical pathway affected by O-Propargyl-Puromycin is the protein synthesis pathway . By incorporating into the C-terminus of elongating polypeptide chains and causing premature termination of translation, O-Propargyl-Puromycin disrupts the normal process of protein synthesis . This can have downstream effects on any cellular processes that depend on the proteins whose synthesis is interrupted.
Pharmacokinetics
It is known to be cell-permeable , which suggests that it can readily cross cell membranes to reach its targets inside cells
Result of Action
The molecular effect of O-Propargyl-Puromycin’s action is the premature termination of protein synthesis . On a cellular level, this can disrupt normal cellular functions and processes that depend on the proteins whose synthesis is interrupted. Depending on the specific proteins affected and the cell type, this could have a variety of effects.
Action Environment
The action, efficacy, and stability of O-Propargyl-Puromycin can be influenced by various environmental factors. For example, the presence of certain surfactants can increase the susceptibility of cells to O-Propargyl-Puromycin . Additionally, the rate of protein synthesis, and thus the effect of O-Propargyl-Puromycin, can be influenced by factors such as nutrient availability and stress conditions
安全和危害
Exposure to OPP may cause gastrointestinal irritation with nausea, vomiting, diarrhea, headache, dizziness, and drowsiness . Eye contact may cause blurry vision, burning sensation, redness, tearing, and vasodilation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling OPP .
属性
IUPAC Name |
(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-prop-2-ynoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O5/c1-4-9-35-15-7-5-14(6-8-15)10-16(25)23(34)29-18-17(11-32)36-24(20(18)33)31-13-28-19-21(30(2)3)26-12-27-22(19)31/h1,5-8,12-13,16-18,20,24,32-33H,9-11,25H2,2-3H3,(H,29,34)/t16-,17+,18+,20+,24+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBIGWQNNSJLQK-IYRMOJGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OCC#C)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OCC#C)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-Chlorophenyl)-[3,3']bipyridinyl-6,6'-diamine](/img/structure/B560549.png)
![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)
![[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B560553.png)









